molecular formula C13H20BNO3 B1403245 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1080028-73-4

6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1403245
CAS RN: 1080028-73-4
M. Wt: 249.12 g/mol
InChI Key: CWJKZNNXSPVPAY-UHFFFAOYSA-N
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Description

“6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C12H18BNO3 . It is a solid substance and is often used in the field of chemistry for various purposes .

Scientific Research Applications

Organic Synthesis

This compound is commonly employed in organic synthesis , particularly in the Suzuki-Miyaura cross-coupling reactions . The boronate group in the compound facilitates the formation of carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules.

Material Science

The compound finds applications in material science for the development of organic electronic materials . Its ability to donate electrons makes it a valuable component in the synthesis of copolymers that exhibit desirable optical and electrochemical properties.

Catalysis

It plays a role in catalysis , particularly in transition metal-catalyzed processes . The compound can act as a ligand, modifying the reactivity and selectivity of the catalyst, which is beneficial in various catalytic transformations.

Crystallography

In crystallography , derivatives of this compound are used to study molecular structures and interactions . The crystal structure analysis provides insights into the arrangement of atoms and can help in understanding the physical properties of the material.

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the synthesis of novel copolymers , suggesting that the compound may interact with specific molecular structures in these polymers.

Mode of Action

Compounds with similar structures, such as 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be involved in the borylation of arenes . This suggests that 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may also interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential role in the borylation of arenes , it may be involved in the modification of biochemical pathways related to these structures.

Result of Action

Given its potential role in the borylation of arenes , it may contribute to the formation of novel structures in polymers .

properties

IUPAC Name

6-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-9-10(7-8-11(15-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJKZNNXSPVPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737372
Record name 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1080028-73-4
Record name 6-Methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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